molecular formula C8H9N3 B15053478 2-Amino-3-(pyridin-3-yl)propanenitrile

2-Amino-3-(pyridin-3-yl)propanenitrile

Cat. No.: B15053478
M. Wt: 147.18 g/mol
InChI Key: PZJPOQHJIOSAEC-UHFFFAOYSA-N
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Description

2-Amino-3-(pyridin-3-yl)propanenitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-3-yl)propanenitrile typically involves the reaction of 3-cyanopyridine with an appropriate amine under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 3-cyanopyridine is reacted with an amine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-3-(pyridin-3-yl)propanenitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a precursor for the synthesis of biologically active molecules, which can be used in various assays and studies.

Mechanism of Action

The mechanism by which 2-Amino-3-(pyridin-3-yl)propanenitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can vary widely, but often include binding to active sites or allosteric sites on target proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(pyridin-2-yl)propanenitrile
  • 3-Amino-3-(pyridin-2-yl)propanenitrile

Uniqueness

2-Amino-3-(pyridin-3-yl)propanenitrile is unique due to the position of the amino and nitrile groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-amino-3-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C8H9N3/c9-5-8(10)4-7-2-1-3-11-6-7/h1-3,6,8H,4,10H2

InChI Key

PZJPOQHJIOSAEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(C#N)N

Origin of Product

United States

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